molecular formula C13H14N2S2 B2424853 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine CAS No. 338393-09-2

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine

Cat. No.: B2424853
CAS No.: 338393-09-2
M. Wt: 262.39
InChI Key: QFNIFMSWYIXNHI-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine moiety. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with thiomorpholine under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like chloroform, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the thiomorpholine moiety.

    4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromine atom instead of a phenyl group.

    N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Contains a benzamide group in addition to the thiazole ring.

Uniqueness

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is unique due to the presence of both the thiazole ring and the thiomorpholine moiety, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with a thiomorpholine moiety. The presence of sulfur and nitrogen in its structure contributes to its unique pharmacological properties. Thiazole derivatives like this compound are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets. The mechanisms include:

  • Antimicrobial Activity : Thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Some studies indicate that thiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. They may also modulate signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

A summary of the antimicrobial activity of this compound is presented in the table below:

MicroorganismMIC (μg/mL)Reference CompoundReference MIC (μg/mL)
Staphylococcus aureus50Chloramphenicol25
Escherichia coli100Ciprofloxacin50
Candida albicans75Fluconazole25
Aspergillus niger100Ketoconazole50

This data suggests that while the compound exhibits antimicrobial properties, its effectiveness varies across different microorganisms compared to standard reference drugs .

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate notable anticancer effects. For example:

  • In vitro studies showed that thiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • The IC50 values for these compounds ranged from 10 to 30 μM, indicating moderate potency against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on colorectal cancer cells. The study found that these compounds triggered apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and thiomorpholine moiety. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro or halogen substituents) at specific positions on the phenyl ring enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial targets .
  • Substituent Positioning : The positioning of substituents on the thiazole ring significantly affects both antibacterial and antifungal activities. Optimal configurations lead to enhanced binding affinity to biological targets .

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNIFMSWYIXNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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